N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. QNZ has shown promising results in preclinical studies, making it a potential candidate for further research.
Scientific Research Applications
Neuroinflammatory Disease Treatment
This compound has been identified as a potential inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is implicated in various neurodegenerative diseases, and its inhibition could be a therapeutic strategy for conditions like Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis . By preventing the activation of microglia cells that produce proinflammatory factors, this compound could help in reducing neuroinflammation and neuronal cell death .
Organic Synthesis Catalyst
N-(Phenylsulfonyl)benzenesulfonamide (NPBSA): , a related compound, has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties . The use of NPBSA as a catalyst is noted for its mildness, efficiency, and environmental friendliness .
Antiviral Applications
Research has been conducted on the design and synthesis of new materials with significant antiviral applications towards COVID-19 using a similar compound . The compound’s structural flexibility allows for the creation of spirooxindole-based phenylsulfones, which could be used in the fight against viral infections .
Anti-Inflammatory Drug Development
Due to its role in inhibiting the NLRP3 inflammasome, this compound could be developed into anti-inflammatory drugs. The NLRP3 inflammasome is known to mediate the secretion of inflammatory mediators, and its inhibition could lead to the development of drugs that can treat chronic inflammatory diseases .
Neuroprotective Agent
The compound’s ability to modulate neuroinflammation makes it a candidate for neuroprotective agents. By reducing the production of neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS), it could protect neuronal cells from damage and death .
Pharmacological Probe for Inflammasome Study
As a potent NLRP3 inflammasome inhibitor, this compound can serve as a valuable pharmacological probe. It can be used in research to understand the inflammasome’s role in various diseases and to screen for other potential therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known actions of similar compounds, it may interact with its target, the nlrp3 inflammasome, to inhibit its activation . This inhibition could prevent the secretion of proinflammatory factors such as IL-1β .
Biochemical Pathways
The compound likely affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, it could prevent the secretion of IL-1β, a proinflammatory cytokine . This could reduce the production of other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 , thereby mitigating inflammation and potentially contributing to neuronal cell protection .
Pharmacokinetics
Similar compounds have been found to exhibit low cytotoxicity , suggesting that they may be well-tolerated
Result of Action
The inhibition of the NLRP3 inflammasome by this compound could lead to a reduction in the production of proinflammatory factors . This could potentially mitigate inflammation and protect neuronal cells , which could be beneficial in the treatment of neuroinflammatory diseases .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNBHSBWQWRKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.